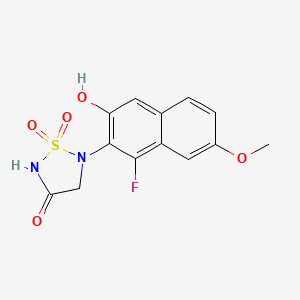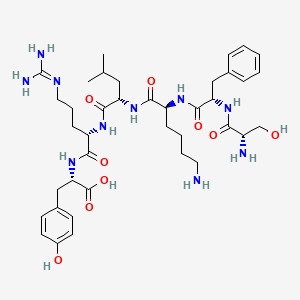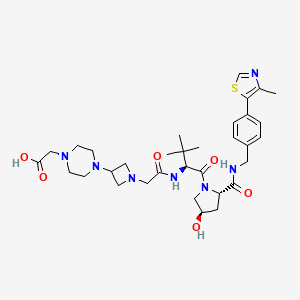
E3 Ligase Ligand-linker Conjugate 85
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 85 is a part of the proteolysis-targeting chimera (PROTAC) technology. This compound incorporates a ligand for the E3 ubiquitin ligase and a linker, which facilitates the targeted degradation of specific proteins by the ubiquitin-proteasome system . The conjugate plays a crucial role in the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 85 involves several steps, starting with the preparation of the E3 ligase ligand. The ligand is then functionalized to allow for the attachment of a linker. The linker is typically a bifunctional molecule that can connect the E3 ligase ligand to the target protein ligand . The synthetic routes often involve standard organic synthesis techniques, including amide bond formation, esterification, and click chemistry .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
E3 Ligase Ligand-linker Conjugate 85 undergoes various chemical reactions, including:
Ubiquitination: The primary reaction facilitated by the conjugate, where ubiquitin molecules are attached to the target protein.
Proteasomal Degradation: Following ubiquitination, the target protein is recognized and degraded by the proteasome.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Ubiquitin: A small regulatory protein that is attached to the target protein.
E1 and E2 Enzymes: Enzymes that activate and transfer ubiquitin to the E3 ligase.
Major Products
The major product formed from the reactions involving this compound is the polyubiquitinated target protein, which is subsequently degraded by the proteasome .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 85 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of E3 Ligase Ligand-linker Conjugate 85 involves the formation of a ternary complex between the E3 ligase, the target protein, and the conjugate . This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the
Eigenschaften
Molekularformel |
C33H47N7O6S |
|---|---|
Molekulargewicht |
669.8 g/mol |
IUPAC-Name |
2-[4-[1-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]azetidin-3-yl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C33H47N7O6S/c1-21-29(47-20-35-21)23-7-5-22(6-8-23)14-34-31(45)26-13-25(41)17-40(26)32(46)30(33(2,3)4)36-27(42)18-38-15-24(16-38)39-11-9-37(10-12-39)19-28(43)44/h5-8,20,24-26,30,41H,9-19H2,1-4H3,(H,34,45)(H,36,42)(H,43,44)/t25-,26+,30-/m1/s1 |
InChI-Schlüssel |
AWXUEOWWAYKBIP-DIIXFEDBSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)CC(=O)O)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC(C4)N5CCN(CC5)CC(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


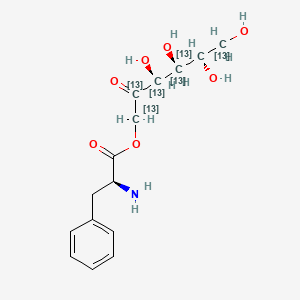

![2-cyclopentyl-4-[7-[10-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-10-oxodecoxy]quinazolin-4-yl]benzoic acid](/img/structure/B12383523.png)
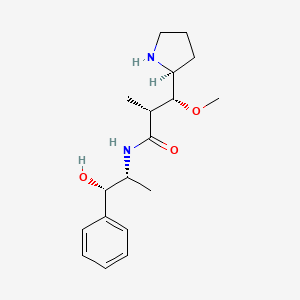
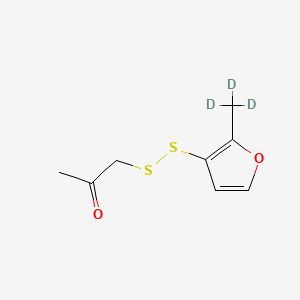

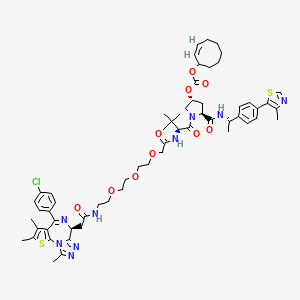
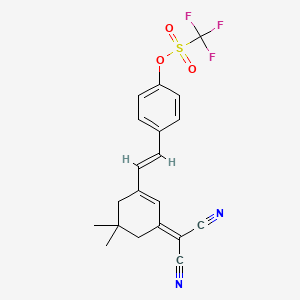
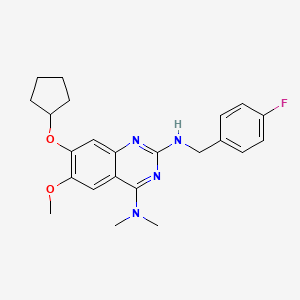
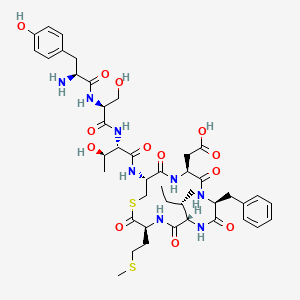
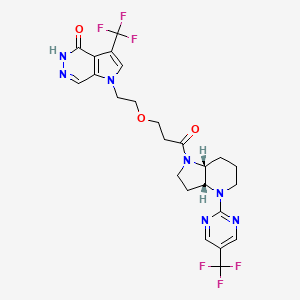
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
